

# detailed protocols for transition-metal catalyzed aziridination of olefins

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aziridine

Cat. No.: B145994

[Get Quote](#)

## Application Notes

### Introduction to Transition-Metal Catalyzed Aziridination of Olefins

The catalytic aziridination of alkenes is a potent, atom-economical method for synthesizing substituted **aziridines**. These three-membered nitrogen-containing heterocycles are crucial building blocks in medicinal chemistry and drug development.[1] Their inherent ring strain facilitates a variety of stereospecific ring-opening reactions, offering access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds.[1] The direct transfer of a nitrene or nitrenoid group to an olefin is one of the most attractive methods for constructing the **aziridine** ring.[2]

### Catalytic Systems

A variety of transition-metal catalysts have been developed for the aziridination of olefins, with rhodium, copper, and iron-based systems being the most prominent.

**Rhodium-Catalyzed Aziridination:** Dirhodium(II) complexes, particularly carboxylates and carboxamidates, are highly effective catalysts for aziridination.[3][4] These catalysts can achieve high yields and stereospecificity.[4][5] For instance, the use of mixed-valent dirhodium(II,III) caprolactamate has been shown to be an efficient catalyst for this transformation.[3] Rhodium catalysts are often used with nitrogen sources like sulfamate esters

in the presence of an oxidant such as  $\text{PhI}(\text{OAc})_2$ .<sup>[4]</sup> Furthermore, chiral rhodium(II) catalysts have been successfully employed in enantioselective aziridination reactions.<sup>[2][5]</sup>

**Copper-Catalyzed Aziridination:** Copper complexes are also widely used for olefin aziridination.<sup>[6][7][8][9][10]</sup> These systems often involve the in situ generation of the catalyst by mixing a copper salt (e.g.,  $\text{CuCl}$ ,  $\text{Cu}(\text{OTf})_2$ ) with a nitrogen-donor ligand like bisoxazolines or bipyridines.<sup>[6]</sup> The nature of the ligand and counter-ion in the copper complex can significantly influence the catalytic activity and reaction outcome.<sup>[6][7]</sup> Copper catalysts have been shown to be effective with various nitrogen sources, including  $\text{PhI}=\text{NTs}$  and Chloramine-T.<sup>[6][9]</sup>

**Iron-Catalyzed Aziridination:** Iron catalysts, being more abundant and less toxic, offer a more sustainable alternative for aziridination.<sup>[11][12][13][14][15]</sup> Iron(III) porphyrin complexes, for example, have been demonstrated to catalyze the aziridination of a broad range of alkenes using bromamine-T as the nitrene source.<sup>[12]</sup> Simple iron(II) sources in combination with suitable ligands can also efficiently catalyze the aziridination of both styrenes and aliphatic olefins using hydroxylamine derivatives as clean nitrene sources.<sup>[13]</sup>

## Nitrogen Sources

The choice of the nitrogen source is crucial for a successful aziridination reaction. Common nitrene precursors include:

- **Iminoiodinanes:** Phenyliodinane diacetate ( $\text{PhI}(\text{OAc})_2$ ) and N-tosyliminophenyliodinane ( $\text{PhI}=\text{NTs}$ ) are frequently used in combination with various metal catalysts.<sup>[4][6][7]</sup>
- **Chloramine-T and Bromamine-T:** These are readily available and effective nitrogen sources, often used with copper and iron catalysts.<sup>[9][12]</sup> An organic-solvent-free aziridination using Chloramine-T and iodine under phase-transfer catalysis has also been reported.<sup>[16]</sup>
- **Sulfamate and Hydroxylamine Derivatives:** These have been employed as clean nitrogen sources, particularly in rhodium and iron-catalyzed systems.<sup>[4][13][17]</sup>
- **Organic Azides:** Tosyl azide and other organic azides can serve as nitrene precursors, especially in cobalt-porphyrin and photocatalytic systems.<sup>[1]</sup>

## Experimental Protocols

## Protocol 1: General Procedure for Copper-Catalyzed Aziridination of Olefins with PhI=NTs[6][7]

This protocol describes a general method for the copper-catalyzed aziridination of olefins using a tris(triazolyl)methane copper complex and N-tosyliminophenyliodine.

### Materials:

- [TTMCu]X (X = PF<sub>6</sub>, Cl) complex (0.01 mmol)
- Olefin (1.0 mmol)
- PhI=NTs (74.4 mg, 0.2 mmol)
- Deoxygenated Dichloromethane (DCM) (6 mL)
- Schlenk flask
- Magnetic stirrer

### Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the [TTMCu]X complex (0.01 mmol) in deoxygenated DCM (6 mL).
- Add the olefin (1.0 mmol) to the solution.
- Add PhI=NTs (74.4 mg, 0.2 mmol) to the reaction mixture in one portion.
- Stir the reaction mixture at room temperature for 12 hours.
- After 12 hours, remove the volatiles under reduced pressure.
- The crude product is then analyzed by <sup>1</sup>H NMR spectroscopy and purified by flash column chromatography on silica gel.

## Protocol 2: General Procedure for Rhodium-Catalyzed Aziridination of Olefins with Sulfamate Esters[4]

This protocol details a rhodium-catalyzed aziridination using a sulfamate ester as the nitrogen source and  $\text{PhI}(\text{OAc})_2$  as the oxidant.

### Materials:

- $\text{Rh}_2(\text{tfacam})_4$  (1-2 mol%)
- Olefin (0.5 mmol)
- $\text{H}_2\text{NSO}_3\text{CH}_2\text{CCl}_3$  (0.55 mmol)
- $\text{PhI}(\text{OAc})_2$  (1.1 equiv.)
- $\text{MgO}$  (2.0 equiv.)
- Benzene (to make a 0.5 M solution with respect to the olefin)
- Reaction vessel (e.g., Schlenk tube)
- Magnetic stirrer

### Procedure:

- To a reaction vessel, add  $\text{Rh}_2(\text{tfacam})_4$  (1-2 mol%), the olefin (0.5 mmol),  $\text{H}_2\text{NSO}_3\text{CH}_2\text{CCl}_3$  (0.55 mmol), and  $\text{MgO}$  (2.0 equiv.).
- Add benzene to achieve a 0.5 M concentration with respect to the olefin.
- Cool the reaction mixture to 0 °C.
- In a separate vial, dissolve  $\text{PhI}(\text{OAc})_2$  (1.1 equiv.) in benzene and add it dropwise to the reaction mixture.
- Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

- Upon completion, quench the reaction with a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$ .
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Protocol 3: Iron(III) Porphyrin Catalyzed Aziridination of Alkenes with Bromamine-T[12]

This protocol describes the aziridination of alkenes using an iron(III) porphyrin complex as the catalyst and bromamine-T as the nitrene source.

Materials:

- Iron(III) porphyrin complex ( $\text{Fe}(\text{Por})\text{Cl}$ )
- Alkene
- Bromamine-T
- Appropriate solvent (e.g., dichloromethane)
- Reaction vessel
- Magnetic stirrer

Procedure:

- To a reaction vessel, add the iron(III) porphyrin catalyst and the alkene in the chosen solvent.
- Add bromamine-T as the nitrene source.
- Stir the reaction under mild conditions (e.g., room temperature).
- Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS).

- Upon completion, work up the reaction mixture, which may involve filtration to remove any solid byproducts and washing with aqueous solutions.
- Purify the product by column chromatography.

## Data Summary

Table 1: Rhodium-Catalyzed Aziridination of Various Olefins[4]

Entry	Olefin	Catalyst Loading (mol%)	Yield (%)
1	trans- $\beta$ -methylstyrene	1	85
2	cis- $\beta$ -methylstyrene	1	78
3	Styrene	1	82
4	4-Chlorostyrene	1	75
5	1-Octene	2	65
6	Cyclohexene	2	70

Reactions were conducted at 0 °C in C<sub>6</sub>H<sub>6</sub> with 1 mol % Rh<sub>2</sub>(tfacam)<sub>4</sub>, 0.5 mmol of olefin, and 0.55 mmol of H<sub>2</sub>NSO<sub>3</sub>CH<sub>2</sub>CCl<sub>3</sub> at 0.5 M [olefin] unless otherwise noted.

Table 2: Copper-Catalyzed Aziridination of Styrene with Different Catalysts[6]

Entry	Catalyst	Ligand	Solvent	Yield (%)
1	[TTMCu]PF <sub>6</sub>	Tris(triazolyl)met hane	DCM	95
2	[TTMCu]Cl	Tris(triazolyl)met hane	DCM	70
3	Cu(OTf) <sub>2</sub>	Bisoxazoline	DCM	>90 (typical)
4	CuCl	Bipyridine	DCM	>90 (typical)

Yields are based on  $^1\text{H}$  NMR analysis of the crude reaction mixture.

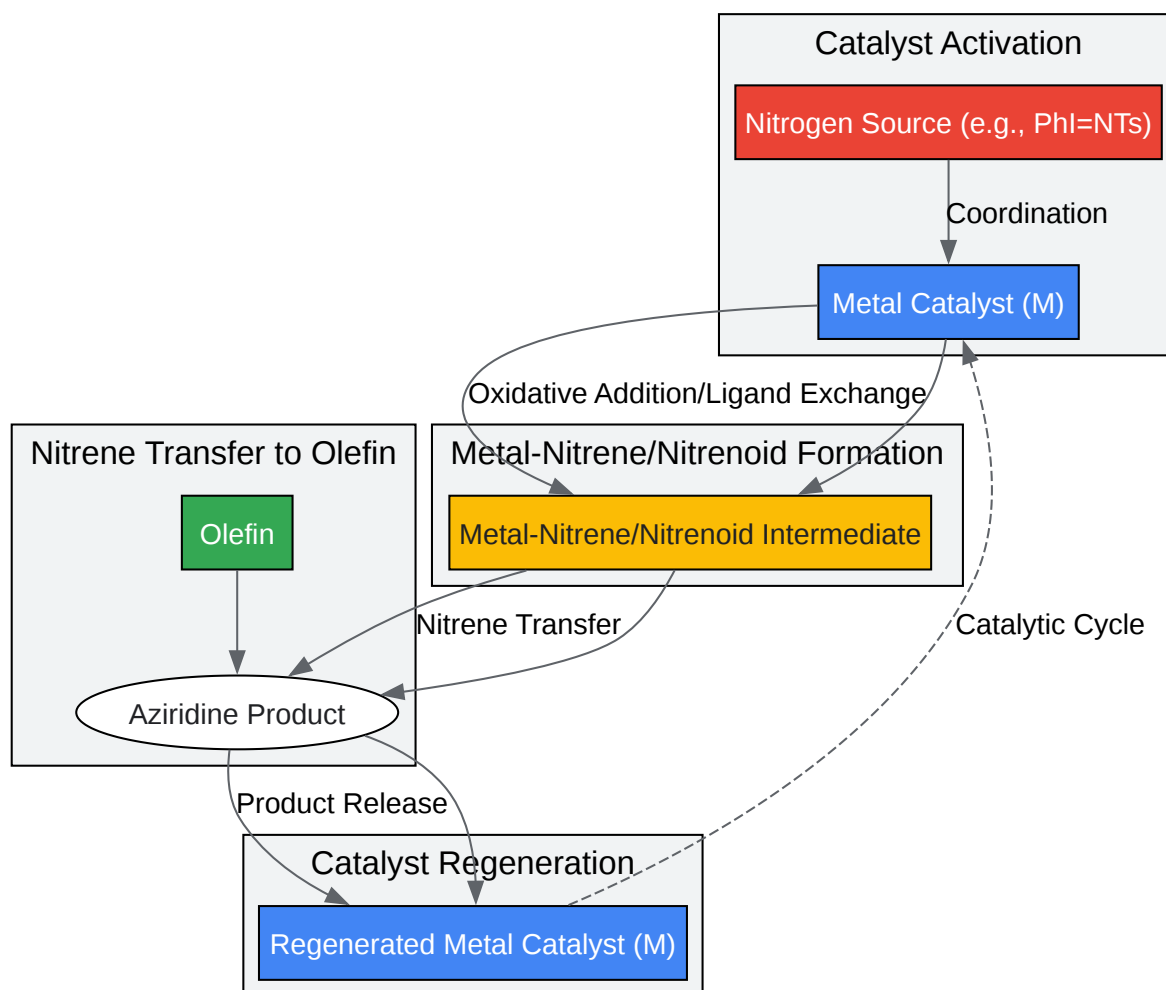
Table 3: Iron-Catalyzed Aziridination of Various Olefins with Bromamine-T<sup>[12]</sup>

Entry	Olefin	Catalyst	Yield (%)
1	Styrene	Fe(TPP)Cl	85
2	4-Methylstyrene	Fe(TPP)Cl	88
3	4-Chlorostyrene	Fe(TPP)Cl	75
4	1-Octene	Fe(TPP)Cl	60
5	Cyclohexene	Fe(TPP)Cl	72
6	Ethyl acrylate	Fe(TPP)Cl	55

TPP = Tetraphenylporphyrin. Reactions performed under mild conditions with the alkene as the limiting reagent.

## Mandatory Visualization

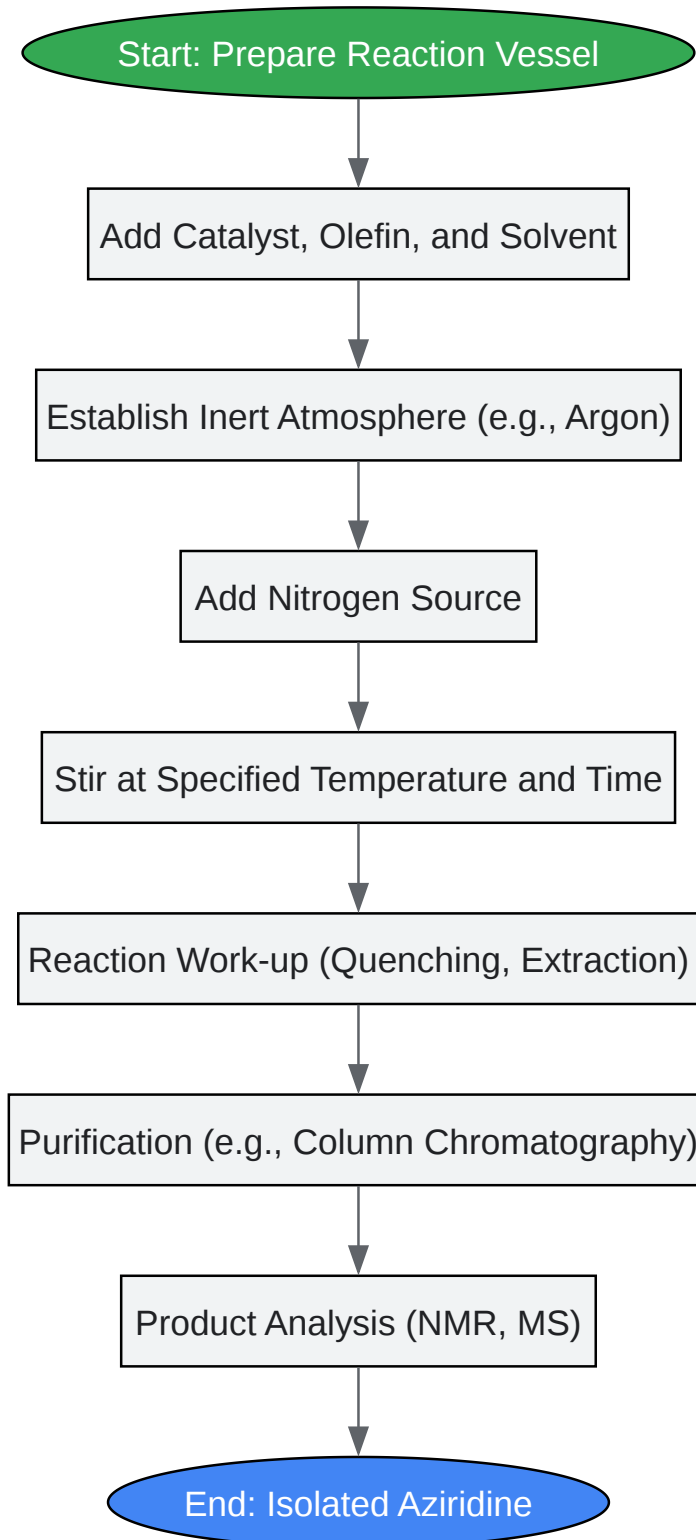
## General Mechanism of Transition-Metal Catalyzed Aziridination

[Click to download full resolution via product page](#)

Caption: General mechanism of transition-metal catalyzed aziridination.



## General Experimental Workflow for Catalytic Aziridination



[Click to download full resolution via product page](#)

Caption: General experimental workflow for catalytic aziridination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7662969B2 - Efficient aziridination of olefins catalyzed by dirhodium catalysts - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-Catalyzed Direct Diazidation for a Broad Range of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron(ii)-catalyzed intermolecular aziridination of alkenes employing hydroxylamine derivatives as clean nitrene sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel organic-solvent-free aziridination of olefins: Chloramine-T-I<sub>2</sub> system under phase-transfer catalysis conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [detailed protocols for transition-metal catalyzed aziridination of olefins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145994#detailed-protocols-for-transition-metal-catalyzed-aziridination-of-olefins]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)